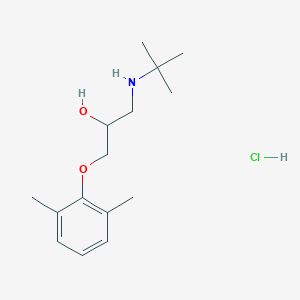![molecular formula C24H21N3O2 B3847209 N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3847209.png)
N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-hydroxy-2-naphthohydrazide
Overview
Description
The compound is a derivative of pyrrole, which is a five-membered aromatic heterocycle, like benzene and imidazole . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is especially notable because it can form complexes with various metals .
Synthesis Analysis
Pyrrole can be synthesized through several methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters . Another method involves the reaction of α-aminoketones and α-amino-β-ketoesters .Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring with alternating double and single bonds. The ring contains one nitrogen atom and four carbon atoms . The presence of a nitrogen atom in the ring gives pyrrole its aromatic character .Chemical Reactions Analysis
Pyrrole can undergo a variety of chemical reactions. It can act as a base, forming salts with strong acids . It can also undergo electrophilic substitution reactions at the 2-position .Physical And Chemical Properties Analysis
Pyrrole is a colorless liquid at room temperature with a characteristic odor . It is slightly soluble in water but dissolves readily in most organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(Z)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-12-20(17(2)27(16)21-10-4-3-5-11-21)15-25-26-24(29)22-13-18-8-6-7-9-19(18)14-23(22)28/h3-15,28H,1-2H3,(H,26,29)/b25-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKOIQUZHOCGCT-MYYYXRDXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N\NC(=O)C3=CC4=CC=CC=C4C=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847145.png)


![butyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3847176.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B3847180.png)





![1-[5-(2-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B3847221.png)
